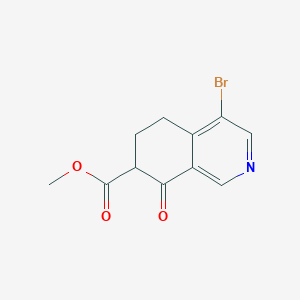

Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate

科学的研究の応用

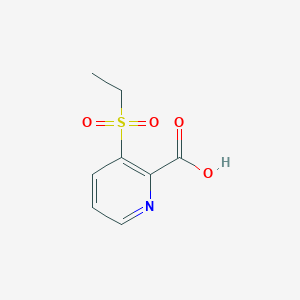

Synthesis and Molecular Structures

Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate and its derivatives are primarily used in chemical synthesis. For instance, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, which bear similarity to the compound , have been synthesized through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. The molecular and crystal structures of these compounds have been established using X-ray structural analysis (Rudenko et al., 2012).

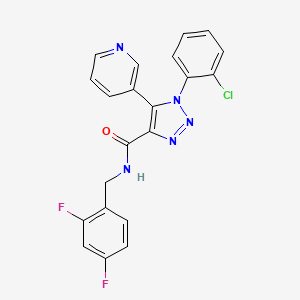

Bioactive Compounds and Anticancer Activity

Research has also been conducted on the synthesis of various bioactive compounds using similar brominated tetrahydroisoquinolines. For instance, studies on the red alga Rhodomela confervoides led to the isolation of new bromophenols and brominated tetrahydroisoquinolines, which were semisynthesized for potential bioactive applications (Ma et al., 2007). Another study aimed to produce novel dihydroquinoline-3-carboxylic acid derivatives and test their anticancer effect against the breast cancer MCF-7 cell line, showcasing the potential medical applications of these compounds (Gaber et al., 2021).

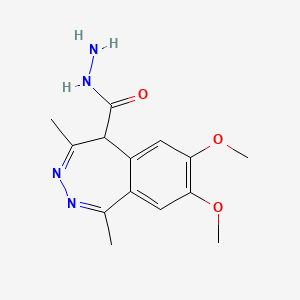

Photolabile Protecting Group

The compound also finds use in the field of photochemistry. For example, 8-bromo-7-hydroxyquinoline, a related compound, has been synthesized as a new photolabile protecting group for carboxylic acids. It exhibits greater single-photon quantum efficiency than some other esters and shows sensitivity to multiphoton-induced photolysis, making it useful for in vivo applications (Fedoryak & Dore, 2002).

特性

IUPAC Name |

methyl 4-bromo-8-oxo-6,7-dihydro-5H-isoquinoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-16-11(15)7-3-2-6-8(10(7)14)4-13-5-9(6)12/h4-5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQDGGYTAPILJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C(C=NC=C2C1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,4-dimethoxyphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2699714.png)

![N-(2-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2699716.png)

![3-(8-Methyl-1,8-diazaspiro[4.5]decane-1-carbonyl)benzenesulfonyl fluoride](/img/structure/B2699718.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2699719.png)

![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B2699720.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2699721.png)

![Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide](/img/structure/B2699728.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(phenylsulfanyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2699729.png)